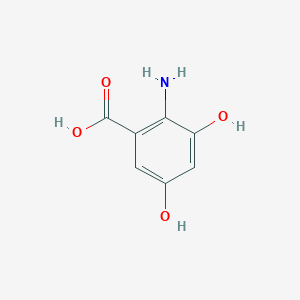
Melannin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melannin is a neoflavonoid.
Melannin belongs to the class of organic compounds known as neoflavones. These are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton. Thus, melannin is considered to be a flavonoid lipid molecule. Melannin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, melannin is primarily located in the membrane (predicted from logP).
科学的研究の応用
1. Characterization and Analysis
Melanins are complex bio-pigments whose structure and determination methods are not fully understood. Sepia melanin, derived from the ink of Sepia officinalis, is predominantly eumelanin and used as a standard in melanic black analysis. Advanced methods like Elemental Analysis, UV-Visible and Infrared spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used for its characterization (Magarelli, Passamonti, & Renieri, 2010).
2. Photophysics and Photochemistry
Melanin-like nanomaterials are applied in fields such as medicine, energy storage, photothermal catalysis, and environmental remediation, mostly for their optical and electronic properties. Understanding the correlation between their composition, morphology, and optical properties remains a challenge (Mavridi-Printezi et al., 2021).
3. Microbial Melanin Production
Studies on microbial melanin production, particularly by organisms like Pseudomonas otitidis, show promise for large-scale production. This melanin can be used in sunscreen formulations due to its similarity to human eumelanin (Deepthi et al., 2021).
4. Interfaces with Metal Ions and Oxides
Melanin plays significant roles in photoprotection in the skin and ion flux regulation in the brain. Research is focusing on its applications in energy storage/conversion, ion separation, sunscreens, and bioelectronics (Mauro et al., 2017).
5. Biomedical and Technological Applications
Melanins and melanogenesis have been extensively studied for applications in organic electronics, drug delivery, functional nanoparticles, sunscreens, and environmental remediation devices (d’Ischia et al., 2015).
6. Fungal Melanin Biosynthesis
In fungi, melanin enhances survival and competitiveness, also playing a role in pathogenesis. The biosynthesis of fungal melanin occurs through unique pathways, offering potential for fungicide development (Bell & Wheeler, 1986).
7. Melanin-Based Functional Materials
Research on melanin biopolymers is growing, with applications in biomedical research and technology. Polydopamine is a notable example, used for coatings and in materials science (d’Ischia, 2018).
8. Optically Active Materials
Melanin's broadband absorption, high refractive index, and UV blocking capabilities make it suitable for photonic applications. Current research focuses on understanding its inherent optical properties for wide applications (Xiao, Shawkey, & Dhinojwala, 2020).
9. Biosynthesis and Biotechnological Applications
Melanin's photoprotective and antioxidant properties have led to its application in medical sciences, cosmeceuticals, bioremediation, and bioelectronics. Research is advancing in biosynthesis and extraction methods to exploit its biotechnological potential (Singh et al., 2021).
10. Biophysical Studies
Biophysical methods like EPR spectroscopy have contributed significantly to understanding melanin's role as a natural antioxidant, protecting cells from oxidative stress (Sarna & Płonka, 2005).
特性
CAS番号 |
58115-08-5 |
|---|---|
製品名 |
Melannin |
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
6-hydroxy-4-(4-hydroxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H12O5/c1-20-15-8-14-12(6-13(15)18)11(7-16(19)21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
InChIキー |
HUGUGFBIYQBLCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)O)O |
正規SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)O)O |
melting_point |
233-234°C |
その他のCAS番号 |
58115-08-5 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



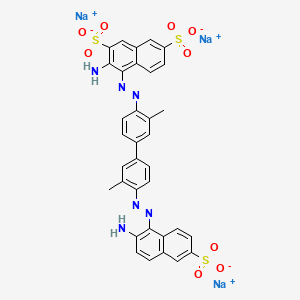

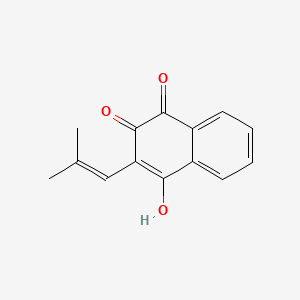

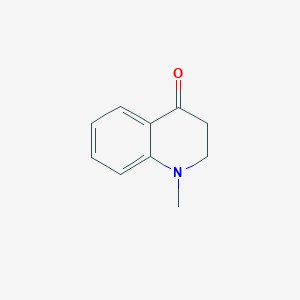



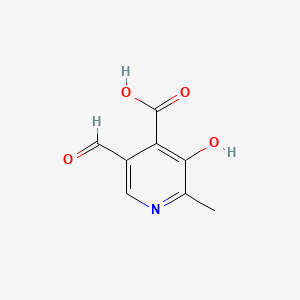
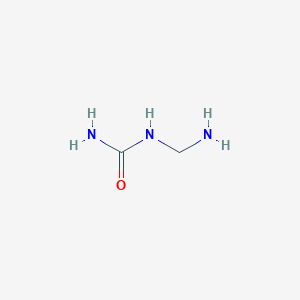

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)
